1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817408
InChI: InChI=1S/C22H22N4O2S/c27-20-13-18(15-26(20)14-17-9-5-2-6-10-17)21(28)23-22-25-24-19(29-22)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,25,28)
SMILES:
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5 g/mol

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14817408

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C22H22N4O2S
Molecular Weight 406.5 g/mol
IUPAC Name 1-benzyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C22H22N4O2S/c27-20-13-18(15-26(20)14-17-9-5-2-6-10-17)21(28)23-22-25-24-19(29-22)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,25,28)
Standard InChI Key XTSCYNXADVEDHU-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Introduction

1-Benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a thiadiazole moiety, and a benzyl substituent, contributing to its potential biological activities. The compound is classified as a heterocyclic compound due to the presence of both sulfur and nitrogen in its structure, and it falls under the category of carboxamides, known for their diverse biological activities.

Synthesis and Characterization

The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the synthesized compound and confirm its structure.

Potential Biological Activities

Compounds containing thiadiazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide may exhibit significant biological activities, making it a potential lead compound for developing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated but is hypothesized based on its structural features. Interaction studies involving this compound would typically focus on understanding its mechanism of action and potential therapeutic effects. These studies are crucial for determining its role in medicinal chemistry and potential applications in pharmaceuticals.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
5-(4-Bromophenyl)-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial properties
BenzylthioureaSimilar benzyl groupAnti-inflammatory effects
N-Benzyl-N'-phenethylureaUrea instead of amidePotential anti-cancer activity

These comparisons highlight the potential therapeutic applications of compounds with similar structural features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator